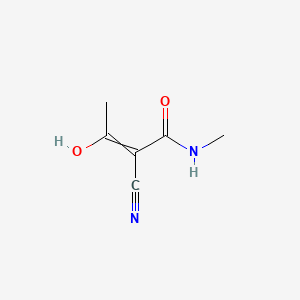

2-cyano-3-hydroxy-N-methylbut-2-enamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2-cyano-3-hydroxy-N-methylbut-2-enamide |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)5(3-7)6(10)8-2/h9H,1-2H3,(H,8,10) |

InChI Key |

AQALIMMGDOXQNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C#N)C(=O)NC)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 3 Hydroxy N Methylbut 2 Enamide and Its Analogs

Strategies for Carbon-Carbon Bond Formation at the 2-Position

The construction of the carbon framework of 2-cyano-3-hydroxy-N-methylbut-2-enamide predominantly involves the reaction of an active methylene (B1212753) group, specifically from a cyanoacetamide derivative, with an acetylating agent.

While the classic Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or a ketone, its principles can be extended to the acylation of cyanoacetamides. In the synthesis of this compound, the active methylene group of N-methyl-2-cyanoacetamide acts as the nucleophile. Instead of a simple carbonyl compound, an acetoacetylating agent is used as the electrophile. This reaction can be considered a Knoevenagel-type condensation, where the initial addition is followed by a tautomerization to the more stable enol form, rather than a dehydration step. The reactivity of the active methylene in cyanoacetamides is enhanced by the electron-withdrawing nature of both the cyano and the amide groups, facilitating the C-C bond formation. The general scheme for this approach is outlined below:

The choice of the acetoacetylating agent and the reaction conditions are crucial for the successful synthesis and to achieve high yields.

A prevalent and effective method for the synthesis of 2-cyano-3-hydroxy-N-substituted-but-2-enamides involves the use of acetic anhydride (B1165640) as the acetylating agent in the presence of a base. This method has been successfully applied to the synthesis of various analogs. The reaction proceeds by the acylation of the active methylene group of an N-substituted cyanoacetamide. For the synthesis of the title compound, N-methyl-2-cyanoacetamide is the key starting material. The base, typically a strong base like sodium hydroxide (B78521) or an organic base, deprotonates the active methylene group, generating a carbanion which then attacks the acetic anhydride. The resulting intermediate subsequently undergoes rearrangement and tautomerization to yield the final this compound.

A process for producing 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides has been described where a phenyl-substituted 2-cyano-N-(phenyl)acetamide is reacted with acetic anhydride in the presence of a base. A similar German patent also details a process using sodium hydroxide and acetic anhydride for this transformation.

Diketene (B1670635) is another effective reagent for the acetoacetylation of active methylene compounds. The reaction of diketene with cyanothioacetamide, a close analog of cyanoacetamide, has been reported to yield a pyridone derivative, indicating the successful C-acylation of the active methylene group. This suggests that diketene could also be a viable reagent for the synthesis of this compound from N-methyl-2-cyanoacetamide.

| Reagent | Starting Material | Product | Key Findings |

| Acetic Anhydride/Base | N-substituted-2-cyanoacetamide | 2-cyano-3-hydroxy-N-substituted-but-2-enamide | An effective and patented method for synthesizing the core structure. |

| Diketene | Cyanothioacetamide | Pyridone derivative | Demonstrates the feasibility of C-acylation using diketene. |

Lewis acids are known to catalyze acylation reactions by activating the acylating agent. In the context of the synthesis of this compound, a Lewis acid could be employed to facilitate the reaction between N-methyl-2-cyanoacetamide and acetic anhydride. While specific examples for this particular reaction are not extensively documented in the literature, the general principle of Lewis acid-catalyzed acylation is well-established. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be an efficient catalyst for the acylation of various substrates with acetic anhydride under mild conditions.

The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the carbanion generated from N-methyl-2-cyanoacetamide. This approach could potentially offer advantages in terms of milder reaction conditions and improved yields.

| Lewis Acid | Potential Substrates | Potential Acylating Agent | Remarks |

| Copper(II) triflate (Cu(OTf)₂) | N-methyl-2-cyanoacetamide | Acetic Anhydride | A promising candidate for catalyzing the C-acylation step under mild conditions. |

Functionalization at the Amide Nitrogen (N-Methylation and Derivatives)

The introduction of the methyl group on the amide nitrogen can be achieved through different synthetic strategies, either by starting with a pre-functionalized building block or by modifying the amide group at a later stage.

The most straightforward approach to obtaining this compound is to start with N-methyl-2-cyanoacetamide. This precursor is readily synthesized from the reaction of ethyl cyanoacetate (B8463686) with methylamine. chemicalbook.comguidechem.com This method is generally preferred as it avoids potential side reactions, such as O-alkylation, that could occur if the N-alkylation step were to be performed on the final 2-cyano-3-hydroxybut-2-enamide scaffold.

| Method | Starting Material | Reagent | Product | Advantage |

| Amidation | Ethyl cyanoacetate | Methylamine | N-methyl-2-cyanoacetamide | High yield and purity of the key precursor. |

| Direct N-Alkylation (Hypothetical) | 2-cyano-3-hydroxybut-2-enamide | Methylating agent | This compound | Potentially useful for generating diverse analogs from a common intermediate. |

An alternative route to N-substituted cyanoacetamides, the precursors for the target molecule, involves the use of isocyanates. Methyl isocyanate can react with the active methylene group of cyanoacetic acid or its esters to form N-methyl-2-cyanoacetamide. This reaction provides another pathway to the key intermediate. The isocyanate, being a potent electrophile, reacts readily with the nucleophilic carbanion derived from the cyanoacetic acid derivative.

This methodology is particularly useful for the synthesis of a wide range of N-substituted analogs by simply varying the isocyanate reactant. The resulting N-substituted cyanoacetamide can then be subjected to the C-C bond formation reactions described in section 2.1 to yield the desired 2-cyano-3-hydroxy-N-substituted-but-2-enamide.

Hydroxylation Strategies at the 3-Position

A key structural feature of this compound is the hydroxyl group at the C3 position of the butenamide backbone. The introduction of this functionality can be achieved through various hydroxylation strategies, with α-hydroxylation methods being particularly relevant.

While direct α-hydroxylation of the fully formed enamide scaffold is challenging, a common strategy involves the synthesis of a precursor that is subsequently converted to the target molecule. One such approach is analogous to the synthesis of Teriflunomide, (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide. google.comcymitquimica.comlgcstandards.com This method involves the ring-opening of a 5-methylisoxazole-4-carboxamide (B3392548) precursor.

In a similar vein, a plausible route to this compound would start from 5-methyl-N-methylisoxazole-4-carboxamide. Treatment of this precursor with a base, such as sodium hydroxide in a suitable solvent like a mixture of ethyl methyl ketone and methanol, would facilitate the cleavage of the isoxazole (B147169) ring. google.com Subsequent acidification of the reaction mixture would then yield the desired this compound. The reaction proceeds via nucleophilic attack of the hydroxide ion on the isoxazole ring, leading to a cascade of bond cleavages and rearrangements that ultimately form the enolate of the target compound.

Another potential avenue for α-hydroxylation involves the oxidation of N-substituted amines. Oxoammonium-catalyzed oxidation of N-substituted amines to their corresponding amides represents a valuable transformation. chemrxiv.org While not a direct hydroxylation of the enamide, this methodology could be adapted to precursors that, upon oxidation, would yield the desired hydroxylated product.

Furthermore, the enantioselective α-hydroxylation of β-ketoamides has been demonstrated using a hydroquinine/TBHP system, affording tertiary alcohols in good to high yields and enantiomeric excesses. rsc.org This suggests that a β-ketoamide precursor to this compound could be a viable substrate for asymmetric hydroxylation prior to the final enamide formation.

Table 1: Comparison of α-Hydroxylation Strategies

| Method | Precursor | Reagents | Key Features |

|---|

Stereoselective Synthesis of this compound Scaffolds

The stereochemistry of the double bond in the enamide scaffold is a critical aspect of its structure and potential biological activity. Both enantioselective and diastereoselective approaches are crucial for the synthesis of stereochemically pure this compound.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound, if a chiral center were present or introduced, enantioselective methods would be paramount.

One powerful tool for the enantioselective synthesis of related chiral building blocks is the use of hydroxynitrile lyases (HNLs). rsc.org These enzymes catalyze the asymmetric addition of cyanide to aldehydes, producing chiral cyanohydrins. rsc.org A synthetic strategy could involve the enzymatic synthesis of a chiral cyanohydrin precursor, which would then be elaborated to the final enamide product, thereby establishing the desired stereochemistry at an early stage. Biocatalytic enantioselective cyanation of epoxides using halohydrin dehalogenases also provides access to chiral β-hydroxy nitriles, which are valuable intermediates. researchgate.netbohrium.com

For the α-hydroxylation step itself, asymmetric methods can be employed. As mentioned previously, the enantioselective α-hydroxylation of β-ketoamides using chiral catalysts can provide access to enantioenriched tertiary alcohols. rsc.org This approach would install the chirality at the hydroxyl-bearing carbon.

Diastereoselective control focuses on the selective formation of one diastereomer over others, which in the case of this compound, primarily refers to the geometry of the C=C double bond (E/Z isomerism).

The synthesis of an analog, (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl) phenyl] but-2-enamide (B7942871), proceeds with high Z-selectivity. google.com This stereochemical outcome is often dictated by the reaction mechanism, particularly in ring-opening reactions where the stereochemistry of the starting material or the transition state geometry influences the final product configuration.

Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes offers a stereoselective route to Z-enamides. organic-chemistry.org This method relies on the intramolecular hydrogen bonding between the amido proton and a carbonyl group in the alkyne, which stabilizes the Z-isomer of the vinyl-palladium intermediate. organic-chemistry.org By selecting appropriate starting materials, this method could be adapted to favor the formation of the desired Z-isomer of this compound.

Isomerization of N-allyl amides is another powerful technique for the synthesis of geometrically defined enamides. nih.gov This atom-economic method can produce Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity. nih.gov

Table 2: Stereoselective Synthesis Approaches

| Approach | Method | Key Principle | Outcome |

|---|---|---|---|

| Enantioselective | Biocatalysis (HNLs, Halohydrin dehalogenases) | Enzymatic asymmetric synthesis of chiral precursors. rsc.orgresearchgate.netbohrium.com | Access to enantiomerically pure intermediates. |

| Enantioselective | Asymmetric α-Hydroxylation | Chiral catalyst directs the stereochemical outcome of hydroxylation. rsc.org | Enantioenriched hydroxylated product. |

| Diastereoselective | Isoxazole Ring Opening | Reaction mechanism favors the formation of the Z-isomer. google.com | High Z-selectivity. |

| Diastereoselective | Pd-Catalyzed Hydroamidation | Intramolecular hydrogen bonding stabilizes the Z-intermediate. organic-chemistry.org | Selective formation of Z-enamides. |

| Diastereoselective | N-Allyl Amide Isomerization | Catalytic isomerization to thermodynamically less stable Z-isomers. nih.gov | High geometric control. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

A key area for green improvement is in the amide bond formation step. Traditional methods often employ stoichiometric coupling reagents, which generate significant amounts of waste. ucl.ac.uk Catalytic methods for direct amidation of carboxylic acids are a greener alternative. Boric acid, for instance, has been used as a simple and readily available catalyst for the solvent-free synthesis of amides from carboxylic acids and urea (B33335) or amines. researchgate.netsciepub.com This approach offers high reaction rates and good yields. researchgate.net

Enzymatic methods for amide bond formation also represent a sustainable strategy. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, with excellent conversions and yields, often requiring minimal purification. nih.gov

Solvent choice is another critical aspect of green chemistry. The use of hazardous solvents should be minimized or replaced with more benign alternatives. The development of solvent-free reaction conditions, as demonstrated in the boric acid-catalyzed amide synthesis, is highly desirable. researchgate.net

Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. The isomerization of N-allyl amides to enamides is an excellent example of an atom-economic reaction. nih.gov

Table 3: Green Chemistry Strategies for Enamide Synthesis

| Principle | Approach | Example | Benefits |

|---|---|---|---|

| Catalysis | Boric acid-catalyzed amidation | Reaction of a carboxylic acid precursor with methylamine. sciepub.com | Reduces waste from stoichiometric reagents, can be solvent-free. researchgate.net |

| Biocatalysis | Enzymatic amide synthesis | CALB-catalyzed reaction of a carboxylic acid precursor. nih.gov | High efficiency, specificity, and use of green solvents. nih.gov |

| Atom Economy | Isomerization reactions | N-Allyl amide isomerization to the target enamide. nih.gov | 100% atom economy, no byproducts. nih.gov |

| Safer Solvents | Use of green solvents or solvent-free conditions | Performing reactions in solvents like CPME or without any solvent. nih.gov | Reduced environmental impact and improved safety. |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Cyano 3 Hydroxy N Methylbut 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to map out the precise environment of each proton and carbon atom.

The ¹H NMR spectrum of 2-cyano-3-hydroxy-N-methylbut-2-enamide is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The olefinic proton, attached to the carbon-carbon double bond, would likely appear as a singlet in the downfield region, typically between 5.0 and 7.0 ppm, due to the deshielding effects of the adjacent electron-withdrawing cyano and amide groups.

The protons of the N-methyl group are expected to produce a doublet in the upfield region, likely between 2.5 and 3.0 ppm, with the splitting arising from coupling to the adjacent amide proton (N-H). The protons of the C-methyl group, being attached to the double bond, would give rise to a singlet further upfield, estimated to be in the range of 1.8 to 2.5 ppm. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration. The amide proton would also appear as a broad signal, likely in the region of 7.0 to 8.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Olefinic H | 5.0 - 7.0 | Singlet (s) |

| N-CH₃ | 2.5 - 3.0 | Doublet (d) |

| C-CH₃ | 1.8 - 2.5 | Singlet (s) |

| OH | Variable | Broad Singlet (br s) |

| NH | 7.0 - 8.5 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. The cyano carbon, also being electron-deficient, would likely resonate between 115 and 125 ppm.

The two olefinic carbons of the but-2-enamide (B7942871) backbone are expected to have distinct chemical shifts. The carbon atom bearing the cyano group is predicted to be in the region of 100-110 ppm, while the carbon attached to the hydroxyl group would be further downfield, likely between 150 and 160 ppm. The N-methyl carbon is anticipated to appear in the upfield region, around 25-30 ppm, and the C-methyl carbon would also be in a similar upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

| C≡N (Cyano) | 115 - 125 |

| C-CN (Olefinic) | 100 - 110 |

| C-OH (Olefinic) | 150 - 160 |

| N-CH₃ | 25 - 30 |

| C-CH₃ | 20 - 25 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A key correlation would be expected between the N-methyl protons and the amide proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the N-methyl carbon to the N-methyl protons and the C-methyl carbon to the C-methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Expected key correlations would include the N-methyl protons to the amide carbonyl carbon, and the C-methyl protons to the olefinic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption band for the cyano group (C≡N) stretch is anticipated around 2220-2260 cm⁻¹. The carbonyl group (C=O) of the amide should exhibit a strong absorption band in the region of 1630-1680 cm⁻¹.

A broad absorption band corresponding to the O-H stretch of the hydroxyl group is expected in the region of 3200-3600 cm⁻¹. The N-H stretch of the secondary amide would likely appear as a moderate band in a similar region, around 3300-3500 cm⁻¹. The C=C double bond stretch is expected to be a medium intensity band around 1600-1650 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Hydroxyl) | 3200 - 3600 | Broad, Strong |

| N-H stretch (Amide) | 3300 - 3500 | Moderate |

| C≡N stretch (Cyano) | 2220 - 2260 | Strong, Sharp |

| C=O stretch (Amide) | 1630 - 1680 | Strong |

| C=C stretch (Olefin) | 1600 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound (C₆H₈N₂O₂), the expected exact mass would be approximately 140.0586 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Key fragmentation pathways could include the loss of a methyl group (-15 Da), the loss of the cyano group (-26 Da), or the loss of the N-methylamide moiety. Analysis of these fragmentation patterns provides further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

This analysis would also unambiguously determine the stereochemistry about the C=C double bond, confirming whether the cyano and the N-methylamide groups are on the same side (Z-isomer) or opposite sides (E-isomer) of the double bond. X-ray crystallographic data for the related compound 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide reveals a dihedral angle of 178.9° between the enamide and aryl planes, which maximizes π-orbital overlap. smolecule.com Similar planarity would be expected for the core structure of this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

Extensive searches of scientific literature and spectroscopic databases did not yield specific research findings on the Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) analysis of chiral derivatives of this compound. While VCD and ECD are powerful techniques for determining the absolute configuration of chiral molecules, it appears that dedicated studies on the chiroptical properties of this compound derivatives have not been published.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its three-dimensional structure. ECD, a similar technique using ultraviolet and visible light, provides insights into the electronic transitions of chiral chromophores. For a molecule to be studied by these methods, it must be chiral, meaning it is non-superimposable on its mirror image.

The parent compound, this compound, can exist as E/Z isomers but is not inherently chiral. Chiral derivatives would require the introduction of a stereocenter, for instance, by replacing a hydrogen atom with a chiral substituent.

Although no direct data exists for the target compound, related chemical structures have been investigated using these techniques. For example, research on other chiral amides and α,β-unsaturated carbonyl compounds has demonstrated the utility of VCD and ECD in elucidating their stereochemistry. However, without specific experimental or theoretical data for chiral derivatives of this compound, a detailed analysis is not possible at this time.

Further research, including the synthesis of chiral derivatives and subsequent VCD and ECD analysis coupled with quantum chemical calculations, would be necessary to characterize the chiroptical properties of this class of compounds.

Chemical Reactivity and Transformations of 2 Cyano 3 Hydroxy N Methylbut 2 Enamide

Reactivity of the α,β-Unsaturated Amide Moiety

The core of 2-cyano-3-hydroxy-N-methylbut-2-enamide's reactivity lies in its α,β-unsaturated amide system. The conjugation of the carbon-carbon double bond with the electron-withdrawing cyano and N-methylaminocarbonyl groups significantly influences its chemical behavior.

Nucleophilic Additions to the Activated Double Bond

The double bond in this compound is electron-deficient due to the resonance and inductive effects of the adjacent cyano and amide groups. This electronic characteristic makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. researchgate.netwikipedia.org The attack of the nucleophile occurs at the β-carbon, leading to the formation of a saturated adduct.

Common nucleophiles that can participate in Michael additions with such activated alkenes include:

Carbon Nucleophiles: Enolates derived from malonic esters, β-keto esters, and β-cyanoesters are effective nucleophiles for forming new carbon-carbon bonds. wikipedia.org

Nitrogen Nucleophiles: Amines and their derivatives can add to the double bond in a process known as aza-Michael addition. researchgate.net

Sulfur Nucleophiles: Thiols and other sulfur-containing compounds are also potent nucleophiles in thio-Michael additions. rsc.org

The general mechanism for the Michael addition to this compound is depicted below:

Table 1: Michael Addition Reaction Parameters

| Reactant Class | Example Nucleophile | Catalyst/Conditions | Product Type |

| Carbon Nucleophiles | Diethyl malonate | Base (e.g., NaOEt) | Substituted butanamide with a new C-C bond |

| Nitrogen Nucleophiles | Piperidine | Often proceeds without a catalyst | β-Amino butanamide derivative |

| Sulfur Nucleophiles | Thiophenol | Base (e.g., Et3N) | β-Thioether butanamide derivative |

Electrophilic Reactions on the Enamide System

While the double bond is primarily electrophilic, the enamide system also possesses nucleophilic character, particularly at the α-carbon and the nitrogen atom of the amide. However, the strong electron-withdrawing effect of the cyano group diminishes the nucleophilicity of the double bond compared to simple enamides. researchgate.net Electrophilic attack is therefore less common but can occur under specific conditions with highly reactive electrophiles.

Potential electrophilic reactions could include:

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

Protonation: In strongly acidic media, protonation of the enamide system can occur.

The electron-withdrawing groups generally decrease the reactivity of the molecule towards electrophiles. studypug.com

Transformations Involving the Cyano Group

The nitrile functionality is a versatile group that can undergo a range of chemical transformations, providing a pathway to other important functional groups.

Nitrile Hydrolysis and Reduction Reactions

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide.

Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) would likely lead to the formation of the corresponding carboxylic acid, with the N-methylamide group potentially also being hydrolyzed under harsh conditions.

Base-catalyzed hydrolysis: Reaction with a strong base (e.g., NaOH) would initially produce the carboxylate salt.

Reduction of the nitrile group can be achieved using various reducing agents:

Catalytic Hydrogenation: Using catalysts such as palladium, platinum, or nickel, the cyano group can be reduced to a primary amine.

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can also effect the reduction of the nitrile to an amine.

Table 2: Transformations of the Cyano Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic acid |

| Hydrolysis (Basic) | OH⁻, H₂O, heat | Carboxylate |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary amine |

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions. For instance, in a [3+2] cycloaddition with an azide, it can form a tetrazole ring. This type of reaction significantly expands the synthetic utility of the molecule, allowing for the construction of heterocyclic systems.

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is part of an enol system, which imparts it with acidic properties and allows it to act as a nucleophile.

Common reactions involving the hydroxyl group include:

O-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base will lead to the formation of the corresponding ester.

O-Alkylation: The hydroxyl group can be alkylated using alkyl halides or other alkylating agents under basic conditions to form an ether.

Dehydration: Under certain conditions, particularly with dehydrating agents, the hydroxyl group could be eliminated to potentially form a more extended conjugated system, although this is less common for stable enols. researchgate.net

Table 3: Reactivity of the Hydroxyl Group

| Reaction | Reagent | Product Type |

| O-Acylation | Acetyl chloride, pyridine (B92270) | Enol acetate |

| O-Alkylation | Methyl iodide, K₂CO₃ | Enol ether |

Esterification and Etherification Reactions

The hydroxyl group of this compound, being part of an enol system, can undergo reactions typical of alcohols, such as esterification and etherification. These transformations are crucial for modifying the compound's polarity, solubility, and biological activity.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various standard methods. Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, is a common and effective strategy. The base serves to neutralize the acidic byproduct (e.g., HCl) and to activate the hydroxyl group.

Etherification: The formation of an ether linkage at the C3 position can be accomplished under basic conditions. Treatment with a strong base, such as sodium hydride, would deprotonate the hydroxyl group to form a more nucleophilic alkoxide. This intermediate can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in a Williamson-type ether synthesis to yield the corresponding ether.

| Reaction Type | Reagent | Product Type |

| Esterification | Acyl Chloride/Anhydride (B1165640), Base | 3-Acyloxy-2-cyano-N-methylbut-2-enamide |

| Etherification | Alkyl Halide, Strong Base | 3-Alkoxy-2-cyano-N-methylbut-2-enamide |

Oxidation Reactions

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. The presence of the hydroxyl group and the carbon-carbon double bond are the primary sites for oxidative transformation.

Mild oxidizing agents can selectively oxidize the secondary hydroxyl group. For instance, reagents like manganese dioxide (MnO₂) are often used for the oxidation of allylic and benzylic alcohols and could potentially convert the hydroxyl group to a ketone, yielding a β-keto amide derivative. More aggressive oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide under acidic conditions, could potentially lead to cleavage of the carbon-carbon double bond, resulting in the formation of carboxylic acids or amides. nih.gov

| Oxidizing Agent | Potential Product |

| Manganese Dioxide (MnO₂) | 2-Cyano-3-oxo-N-methylbutanamide |

| Potassium Permanganate (KMnO₄) | Cleavage products (e.g., carboxylic acids) |

| Chromium Trioxide (CrO₃) | Cleavage products (e.g., carboxylic acids) |

Reactions at the Amide Nitrogen

The amide nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Nevertheless, under appropriate conditions, it can undergo alkylation and acylation reactions.

N-Alkylation and Acylation Reactions

N-Alkylation: The alkylation of the amide nitrogen is generally challenging but can be achieved by first deprotonating the amide with a very strong base, such as sodium hydride, to form an amidate anion. This highly nucleophilic species can then react with an alkyl halide. mdpi.com Given the presence of a more acidic hydroxyl group in the molecule, selective N-alkylation would require prior protection of the hydroxyl group.

N-Acylation: N-acylation would result in the formation of an imide structure. This transformation is also typically performed under basic conditions to enhance the nucleophilicity of the amide nitrogen. However, similar to N-alkylation, the hydroxyl group would likely need to be protected to prevent competitive O-acylation.

| Reaction | General Conditions | Product Type |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | N-Alkyl-2-cyano-3-hydroxy-N-methylbut-2-enamide |

| N-Acylation | Acylating agent, Base | N-Acyl-2-cyano-3-hydroxy-N-methylbut-2-enamide |

Cyclization Reactions and Heterocycle Formation

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The cyano, hydroxyl, and amide functionalities can all participate in cyclization reactions to form rings of different sizes and functionalities.

Synthesis of Pyridine Derivatives

The structure of this compound is well-suited for the construction of substituted pyridine rings. Many classical pyridine syntheses, such as the Hantzsch and Bohlmann-Rahtz syntheses, utilize β-enamino carbonyl compounds or related structures. mdpi.comorganic-chemistry.org By reacting with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of an ammonia (B1221849) source (or by utilizing the intrinsic amide), a dihydropyridine (B1217469) intermediate can be formed, which can then be oxidized to the corresponding pyridine. The Thorpe-Ziegler reaction is another relevant transformation where intramolecular cyclization of dinitriles leads to enaminonitriles, which are precursors to pyridines.

| Pyridine Synthesis Approach | Key Intermediates | Resulting Heterocycle |

| Hantzsch-type Synthesis | Dihydropyridine | Substituted Pyridine |

| Bohlmann-Rahtz Reaction | Aminodiene | Substituted Pyridine |

Formation of Pyrimidine (B1678525) and Related Heterocycles

The activated cyano group and the adjacent enol system in this compound make it an excellent substrate for the synthesis of pyrimidine derivatives. Condensation reactions with compounds containing a urea (B33335), thiourea, or amidine functionality can lead to the formation of the pyrimidine ring. For instance, reaction with urea in the presence of a base could yield a substituted pyrimidinone. Similarly, guanidine (B92328) can be used to introduce an amino group at the 2-position of the resulting pyrimidine ring. Such cyclocondensation reactions are fundamental in medicinal chemistry for the synthesis of biologically active heterocycles. nih.govnih.gov

| Reagent | Heterocyclic Product |

| Urea | Pyrimidinone derivative |

| Thiourea | Thiopyrimidinone derivative |

| Guanidine | 2-Aminopyrimidine derivative |

| Formamidine | Pyrimidine derivative |

Intramolecular Cyclization Pathways

While specific studies on the intramolecular cyclization of this compound are not extensively documented, its structure as an N-substituted cyanoacetoacetamide derivative suggests plausible cyclization pathways based on well-established reactions of analogous compounds. The presence of a nucleophilic nitrogen and an electrophilic cyano group, along with the enolizable keto-enol system, creates a favorable environment for ring-forming reactions.

One of the most probable intramolecular cyclization pathways for this compound is analogous to the Guareschi-Thorpe reaction, which typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-pyridone. rsc.org In this case, the molecule can be viewed as a pre-formed intermediate for such a cyclization.

Under basic conditions, the nitrogen of the amide can act as a nucleophile, attacking the electrophilic carbon of the cyano group. This type of reaction is a variant of the Thorpe-Ziegler reaction, which is an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. wikipedia.orglscollege.ac.in For this compound, the reaction would proceed via an intramolecular nucleophilic attack of the amide nitrogen on the cyano carbon, leading to the formation of a six-membered ring. Subsequent tautomerization would result in a stable aromatic pyridone system.

The reaction sequence can be summarized as follows:

Deprotonation: A base abstracts a proton from the amide nitrogen, increasing its nucleophilicity.

Intramolecular Attack: The resulting anion attacks the electrophilic carbon of the cyano group.

Cyclization: A six-membered ring is formed.

Tautomerization: The initial cyclic product tautomerizes to the more stable aromatic pyridone derivative.

This type of cyclization is a common strategy for the synthesis of highly functionalized pyridones. rsc.org The reaction conditions for similar transformations often involve heating in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent like a water/methanol mixture. shd-pub.org.rs

The expected product from this intramolecular cyclization would be a di-substituted 2-pyridone. The specific identity of the product would depend on the reaction conditions and any subsequent transformations.

Table 1: Plausible Intramolecular Cyclization Reaction of this compound

| Reactant | Reaction Type | Conditions | Plausible Product |

| This compound | Intramolecular Cyclization | Base, Heat | Substituted 2-Pyridone |

Rearrangement Reactions

Computational and Theoretical Investigations of 2 Cyano 3 Hydroxy N Methylbut 2 Enamide

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure of 2-cyano-3-hydroxy-N-methylbut-2-enamide. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Detailed electronic structure analysis typically involves the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their spatial distribution are crucial in predicting the molecule's reactivity. For instance, the HOMO region indicates the most probable sites for electrophilic attack, while the LUMO region suggests sites for nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Significance for this compound |

|---|---|

| HOMO Energy | Influences ionization potential and electron-donating ability. |

| LUMO Energy | Affects electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. |

| Electron Density Distribution | Determines molecular polarity and sites for intermolecular interactions. |

Conformational Analysis and Stability Studies

The presence of rotatable single bonds in this compound gives rise to various possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers for interconversion between them.

A key aspect of the conformational landscape of this molecule is the rotation around the C-N amide bond. Due to the partial double bond character of the C-N bond, amides can exist as cis and trans conformers. nih.gov For N-methyl amides, the cis conformation is often preferred due to reduced steric hindrance compared to bulkier substituents. nih.govnih.gov Computational studies on N-methylacetamide have explored the energies and geometries of its stable conformers, revealing that these conformers should be spectroscopically distinguishable. umich.edu

Tautomeric Equilibrium Studies of the Hydroxyenamide System

Tautomerism is a critical consideration for this compound, which can exist in equilibrium between its hydroxyenamide form and a keto-enamine tautomer. The relative stability of these tautomers can have a profound impact on the compound's chemical reactivity and biological function. researchgate.net

Computational studies are invaluable for investigating tautomeric equilibria. By calculating the Gibbs free energies of the different tautomers and the transition states connecting them, it is possible to predict the equilibrium constant and the rate of interconversion. researchgate.net DFT methods have been successfully applied to study the tautomerism of similar systems, such as N-hydroxy amidines and cyanoform. researchgate.netresearchgate.net These studies often reveal that the relative stability of tautomers can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. researchgate.net For instance, polar solvents might stabilize one tautomer over another through preferential solvation. researchgate.net

In the case of this compound, the hydroxyenamide form is likely stabilized by conjugation and the potential for intramolecular hydrogen bonding. However, the keto-enamine tautomer may also be significantly populated, and computational studies are necessary to quantify this equilibrium.

Table 2: Potential Tautomers of this compound

| Tautomeric Form | Key Structural Features |

|---|---|

| Hydroxyenamide (Enol-Amide) | C=C double bond with an adjacent hydroxyl group. |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states.

The cyanoacetamide moiety is a versatile synthon in organic synthesis, known to participate in various cyclization and multicomponent reactions. tubitak.gov.trnih.gov For example, the active methylene (B1212753) group adjacent to the cyano group can be deprotonated to form a nucleophile. tubitak.gov.tr Theoretical studies can model such reactions, calculating the activation energies and reaction pathways. This information is essential for understanding the reaction kinetics and for optimizing reaction conditions.

Transition state theory, combined with computational methods, allows for the calculation of reaction rate constants. researchgate.net Studies on related compounds have shown that the presence of solvent molecules can significantly alter the reaction mechanism and lower the activation barrier, for example, through proton transfer assistance. researchgate.net For this compound, computational studies could explore its reactivity in cycloaddition reactions, condensations, or its behavior under various pH conditions.

Spectroscopic Property Prediction (NMR, IR)

Computational methods can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and for structural elucidation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts with a reasonable degree of accuracy. These predictions can help in the assignment of complex spectra and in distinguishing between different isomers or conformers.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical IR spectrum that can be compared with experimental data. nih.govresearchgate.net The characteristic vibrational modes, such as the C=O stretch of the amide, the C≡N stretch of the cyano group, and the O-H stretch of the hydroxyl group, can be identified and their positions predicted. nih.gov Such studies on N-methylacetamide have helped in understanding the contributions of different fine components to the observed IR bands. nih.govresearchgate.net

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Predicted Feature | Significance |

|---|---|---|

| ¹H NMR | Chemical shifts of methyl, methine, and N-H protons. | Structural elucidation and conformational analysis. |

| ¹³C NMR | Chemical shifts of carbonyl, cyano, and olefinic carbons. | Characterization of the carbon skeleton. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific QSAR models for this compound have been reported, this computational technique is highly relevant for predicting its potential biological activity. QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model, a set of molecules with known activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). Statistical methods are then used to build a model that correlates these descriptors with the biological activity.

For this compound, a QSAR study would involve synthesizing and testing a series of analogs with varying substituents. The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how this compound might interact with a biological target, such as an enzyme or a receptor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site of the protein and use a scoring function to estimate the binding affinity. nih.gov This can help to identify potential biological targets for the compound and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for all the atoms in the system, providing a detailed picture of the conformational changes and interactions. This can be used to assess the stability of the binding mode predicted by docking and to calculate the binding free energy more accurately. While specific docking studies for this compound are not available, similar compounds with cyanoacrylamide scaffolds have been investigated for their anti-inflammatory potential using these methods. nih.gov

Comprehensive Analysis of "this compound" Reveals Limited Publicly Available Biological Data

Despite extensive investigation into the biological activity of the chemical compound this compound, a thorough review of publicly available scientific literature reveals a significant lack of specific in vitro data corresponding to the requested biological profiles. While the compound is structurally related to the well-researched immunomodulatory and antiproliferative agent Teriflunomide, specific experimental results for the N-methyl analog are not sufficiently detailed in current research to fulfill the outlined article structure.

The intended article, focusing on the immunomodulatory, antiproliferative, and antimicrobial activities of this compound, requires specific data points from in vitro studies. These include, but are not limited to, inhibition of lymphocyte proliferation, modulation of inflammatory pathways, mechanisms of tumor cell growth inhibition, and specific enzyme inhibition mechanisms such as Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibition.

Searches have confirmed that this class of cyano-enamides has significant biological potential. However, the available detailed research predominantly focuses on analogs such as Teriflunomide ((2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide). For Teriflunomide, extensive data exists demonstrating its function as an inhibitor of DHODH, which is crucial for the de novo synthesis of pyrimidines. This mechanism underlies its antiproliferative effects on activated lymphocytes and its use as an immunomodulatory drug.

While it can be hypothesized that this compound may exhibit similar biological activities due to its structural similarity to Teriflunomide, the strict requirement for scientifically accurate and specific data for the N-methyl compound itself prevents the extrapolation of findings from its analogs. The substitution on the amide nitrogen is a critical structural change that can significantly alter the compound's biological activity, potency, and specificity.

Consequently, without dedicated in vitro studies on this compound, it is not possible to provide a detailed and scientifically accurate account of its biological activity profile as requested. The creation of data tables and a thorough discussion of its mechanistic insights would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of studies specifically investigating the biological effects of this compound are necessary to populate the requested article outline with factual and detailed information. At present, the scientific community has not made this specific data publicly available.

Biological Activity Profiles: Mechanistic Insights and in Vitro Studies of 2 Cyano 3 Hydroxy N Methylbut 2 Enamide and Its Analogs

Enzyme Inhibition Studies and Molecular Target Identification

The most well-characterized molecular target for analogs of 2-cyano-3-hydroxy-N-methylbut-2-enamide is dihydroorotate (B8406146) dehydrogenase (DHODH). wikipedia.orgnih.gov This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. patsnap.com By inhibiting DHODH, these compounds effectively halt the proliferation of rapidly dividing cells, such as activated lymphocytes, which are heavily reliant on the de novo pyrimidine (B1678525) synthesis pathway. nih.govpatsnap.com

A prominent analog, Teriflunomide, the active metabolite of Leflunomide, demonstrates potent, reversible, and non-competitive inhibition of DHODH. nih.gov This inhibitory action leads to a cytostatic effect on proliferating T and B cells, which are key players in the inflammatory processes of autoimmune diseases. nih.gov While the primary target is DHODH, some studies suggest that at high, non-clinical concentrations, Teriflunomide may also inhibit tyrosine kinase enzymes. wikipedia.org Another analog, LFM-A13 (α-cyano-N-(2,5-dibromophenyl)-beta-hydroxybut-2-enamide), has been identified as a specific inhibitor of Bruton's tyrosine kinase (BTK), indicating that the molecular target can be influenced by the nature of the substituent on the amide nitrogen. nih.gov

| Compound/Analog | Enzyme Target | Inhibition Type | Primary Effect |

| Teriflunomide | Dihydroorotate dehydrogenase (DHODH) | Reversible, non-competitive | Inhibition of pyrimidine synthesis, cytostatic effect on lymphocytes |

| Teriflunomide | Tyrosine kinases | - | Inhibition at high, non-clinical doses |

| LFM-A13 | Bruton's tyrosine kinase (BTK) | Specific inhibitor | Antileukemic activity |

Receptor Binding and Modulation Investigations

Current research on this compound and its close analogs, such as Teriflunomide, has not pointed to direct receptor binding as a primary mechanism of action. The biological effects of these compounds are predominantly attributed to enzyme inhibition. However, by modulating the levels of key signaling molecules and immune cell populations through their enzymatic inhibition, these compounds can indirectly influence various cellular signaling pathways that are receptor-mediated. For instance, by reducing the number of activated lymphocytes, they can decrease the production of pro-inflammatory cytokines, which in turn reduces the activation of cytokine receptors on target cells. patsnap.com

Some research has also indicated that Teriflunomide can block the transcription factor NF-κB, which plays a critical role in the inflammatory response. wikipedia.org This action is likely a downstream effect of its primary enzymatic inhibition rather than direct receptor binding.

| Compound/Analog | Receptor Interaction | Effect |

| Teriflunomide | No direct binding reported | Indirectly modulates cytokine receptor signaling by reducing inflammatory cytokines |

Structure-Mechanism Relationships for Observed Biological Responses

The biological activity of the 2-cyano-3-hydroxybut-2-enamide scaffold is intrinsically linked to its specific structural features, which allow it to effectively inhibit DHODH. The enol-cyano-amide moiety is crucial for its inhibitory activity. Structure-activity relationship studies of Teriflunomide analogs have shown that modifications to the N-aryl substituent can significantly impact potency and pharmacokinetic properties. nih.gov

The planarity of the core structure, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl group, is a key feature for potent enzyme inhibition. nih.gov The lipophilicity and electronic properties of the N-substituent play a significant role in the compound's ability to access the active site of the enzyme and establish favorable interactions.

| Structural Feature | Importance for Biological Activity |

| 2-cyano-3-hydroxybut-2-enamide core | Essential pharmacophore for DHODH inhibition |

| N-substituent | Modulates potency, pharmacokinetics, and target specificity |

| Planar conformation | Facilitates binding to the enzyme active site |

| Intramolecular hydrogen bonding | Stabilizes the active conformation |

Applications in Advanced Organic Synthesis and Materials Science

2-Cyano-3-hydroxy-N-methylbut-2-enamide as a Versatile Synthon in Heterocyclic Chemistry

The unique structural features of this compound, specifically its nature as a β-enaminonitrile and a 1,3-dicarbonyl equivalent, render it an exceptionally useful synthon for the construction of a wide array of heterocyclic systems. The reactivity of this compound is often harnessed by starting with its keto tautomer, 2-cyano-N-methylacetamide, which serves as a precursor that generates the reactive enol form under various reaction conditions.

This precursor, 2-cyano-N-methylacetamide, has been successfully employed in the synthesis of various heterocyclic scaffolds, including pyridones and pyrazoles. For instance, a straightforward and efficient methodology has been developed for the synthesis of 3-cyano-2-pyridone derivatives through a metal-free cascade reaction. mdpi.com In this process, 2-cyano-N-methylacetamide reacts with ynones in the presence of a base like potassium carbonate to yield highly substituted 3-cyano-2-pyridones in moderate to excellent yields. mdpi.com The reaction proceeds through the initial deprotonation of the active methylene (B1212753) group of the acetamide, which then acts as a nucleophile. mdpi.com

Another significant application is in the multicomponent synthesis of fused pyrazole (B372694) systems. A one-pot, three-component reaction between 2-cyano-N-methylacetamide, various aryl aldehydes, and hydrazine (B178648) hydrate (B1144303) has been reported to produce novel 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones in good yields. researchgate.net This demonstrates the compound's utility in creating complex bicyclic heterocycles in a single, efficient step. researchgate.net The versatility of the cyanoacetamide scaffold in generating heterocycles is a central theme in modern synthetic chemistry. innovareacademics.in

Table 1: Synthesis of Heterocycles Utilizing 2-Cyano-N-methylacetamide (precursor to the subject compound)

| Heterocycle Class | Reactants | Catalyst/Conditions | Yield |

| 3-Cyano-2-pyridones | 2-Cyano-N-methylacetamide, 1,3-Diphenylprop-2-yn-1-one | K₂CO₃, 1,4-Dioxane, 100 °C | 81% mdpi.com |

| 4-Arylpyrazolo[3,4-c]pyrazol-3(2H)-ones | 2-Cyano-N-methylacetamide, Aryl aldehydes, Hydrazine hydrate | Et₃N, DMF | Good yields researchgate.net |

| N-Alkyl-3-cyano-2-pyridones | N-Alkyl-2-cyanoacetamides, Acetylacetone (B45752) | KOH, Ethanol, Reflux | 61-79% mdpi.com |

Role as a Precursor for Complex Molecular Architectures

The multiple reactive sites within this compound make it an ideal starting point for the synthesis of complex molecular structures. Its active methylene group (in its keto form) and the nucleophilic/electrophilic centers of the enol form can participate in a variety of carbon-carbon bond-forming reactions.

A primary example of its utility is in the Knoevenagel condensation. jmcs.org.mx This reaction typically involves the condensation of the active methylene group of the keto tautomer with aldehydes or ketones. While specific studies detailing the Knoevenagel condensation of 2-cyano-N-methylacetoacetamide are not prevalent, the general reactivity of related cyanoacetamide derivatives is well-established for creating substituted acrylamides. researchgate.net These products, containing a new carbon-carbon double bond, serve as intermediates for further synthetic transformations, including Michael additions and cycloadditions, thereby building molecular complexity. researchgate.netmdpi.com

Furthermore, the compound is a key component in multicomponent reactions (MCRs), such as the Gewald reaction for the synthesis of 2-aminothiophenes. The general principle involves the reaction of an α-cyano-activated methylene compound, an aldehyde or ketone, and elemental sulfur. The use of N-substituted cyanoacetamides in Gewald-type reactions allows for the creation of highly functionalized thiophenes, which are important scaffolds in medicinal chemistry. mdpi.com

Integration into Polymer and Material Science Research

The functional groups of this compound and its derivatives offer opportunities for their integration into advanced materials and polymers. The 2-pyridone ring system, readily synthesized from this compound's precursor, is recognized for its wide applicability in materials science and polymer chemistry. mdpi.com These heterocyclic structures can be used as valuable building blocks for nitrogen-containing polymers. mdpi.com

More specifically, the broader class of cyanoacetamide derivatives has been investigated for its role in tailoring the properties of functional materials. In a notable application, 2-cyanoacetamide (B1669375) was used as an additive to improve the film quality of tin perovskites for use in solar cells. The cyano and amide groups can interact with the perovskite material, regulating its crystallization and reducing defects, which is a critical challenge in developing efficient lead-free solar cells.

Utility in Ligand Design for Organometallic Catalysis

The structure of this compound is well-suited for acting as a ligand for metal ions. The presence of nitrogen and oxygen atoms at appropriate positions allows for the formation of stable chelate rings with a metal center. Specifically, the β-enaminonitrile framework is a known precursor for N,O-chelating ligands. These types of ligands are important in the field of organometallic catalysis. For example, nickel complexes featuring N,O-chelating ligands derived from β-enaminones have been synthesized and shown to be promising catalysts for the copolymerization of olefins and carbon monoxide to produce polyketones. The electronic properties of the ligand, which can be tuned by substituents on the enaminone backbone, play a crucial role in the catalytic activity.

Applications in Dye and Pigment Chemistry

Compounds containing the cyano and enamine or enol functionalities are often chromophoric and can form the basis of dyes and pigments. A related N-substituted analog, N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide, has been noted for its utility in the production of dyes and pigments due to its stable chemical structure.

More directly, the heterocyclic derivatives of this compound, such as 3-cyano-2-pyridones, have been explored as fluorescent scaffolds. A series of N-alkyl-3-cyano-2-pyridone derivatives were synthesized and their fluorescence properties were studied, indicating their potential as building blocks for new fluorescent materials. mdpi.com The synthesis of these pyridones from N-substituted cyanoacetamides and acetylacetone provides an efficient route to these valuable structures. mdpi.com

Structure Activity Relationship Sar Studies of 2 Cyano 3 Hydroxy N Methylbut 2 Enamide Analogs

Impact of N-Substituent Modifications on Chemical and Biological Activities

The N-methyl group in 2-cyano-3-hydroxy-N-methylbut-2-enamide is a key site for modification to explore its impact on the compound's activity. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, general principles from related N-substituted acrylamides and other bioactive amides can provide valuable insights.

Modifications at the N-substituent position can influence several key properties of the molecule:

Lipophilicity and Solubility: Altering the N-substituent from a small methyl group to larger alkyl chains, cyclic, or aromatic moieties can significantly change the compound's lipophilicity. This, in turn, affects its solubility in biological media and its ability to cross cell membranes. For instance, increasing the alkyl chain length may enhance membrane permeability up to a certain point, after which a decrease in solubility might hinder bioavailability.

Steric Hindrance: The size and bulkiness of the N-substituent can introduce steric hindrance, which may affect the molecule's ability to bind to its biological target. A larger substituent might either improve binding by occupying a specific hydrophobic pocket or reduce activity by preventing the molecule from fitting into the active site.

Metabolic Stability: The N-substituent can also affect the metabolic stability of the compound. For example, N-demethylation is a common metabolic pathway. Introducing bulkier or different substituents at the nitrogen atom could alter the molecule's susceptibility to metabolic enzymes, thereby influencing its half-life in vivo.

A hypothetical SAR study might involve synthesizing a series of analogs with varying N-substituents to systematically evaluate these effects.

Table 1: Hypothetical N-Substituent Modifications and Their Predicted Impact

| N-Substituent (R) | Predicted Change in Lipophilicity | Potential Impact on Activity |

| -CH3 (Methyl) | Baseline | Reference compound |

| -CH2CH3 (Ethyl) | Slight Increase | May show similar or slightly altered activity |

| -C(CH3)3 (tert-Butyl) | Significant Increase | Potential for increased steric hindrance, may decrease activity |

| -Phenyl | Significant Increase | May enhance activity through additional binding interactions |

| -CH2-Phenyl (Benzyl) | Significant Increase | Increased flexibility and potential for new interactions |

Influence of Substituents on the But-2-enamide (B7942871) Core

The but-2-enamide core is a critical pharmacophore, and modifications to this structure can have a profound impact on the compound's activity. Key positions for substitution on the but-2-enamide core of this compound include the C3 and C4 positions.

C3 Position: The hydroxyl group at the C3 position is a key feature. Replacing it with other functional groups such as an alkoxy, amino, or even a hydrogen atom would significantly alter the molecule's electronic and hydrogen-bonding properties.

Larger Alkyl Groups: Substituting the C4-methyl with larger alkyl groups (e.g., ethyl, propyl) would increase lipophilicity and steric bulk. This could influence how the molecule fits into a target binding site.

Aromatic Rings: Introduction of an aryl group at C4 would significantly alter the molecule's shape and could introduce new binding interactions, such as pi-stacking.

Polar Groups: Placing a polar group at this position could increase water solubility but might also introduce unfavorable interactions within a hydrophobic binding pocket.

Role of the Hydroxyl and Cyano Groups in Reactivity and Bioactivity

The hydroxyl (-OH) and cyano (-CN) groups are crucial functional groups that are expected to play a significant role in the reactivity and bioactivity of this compound.

The 3-hydroxy group likely plays a critical role in the molecule's interaction with its biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows for specific and strong interactions with amino acid residues in a protein's binding site. This can contribute significantly to the binding affinity and selectivity of the compound. The presence of the hydroxyl group also influences the electronic properties of the conjugated system. In the context of the related compound Teriflunomide, the enolic hydroxyl group is a key structural feature. mdpi.comresearchgate.net

Table 2: Functional Roles of Hydroxyl and Cyano Groups

| Functional Group | Position | Potential Role in Reactivity & Bioactivity |

| Cyano (-CN) | C2 | Electron-withdrawing group, enhances electrophilicity of the double bond, potential for covalent interactions with nucleophiles (e.g., cysteine residues). |

| Hydroxyl (-OH) | C3 | Hydrogen bond donor and acceptor, contributes to specific binding interactions with biological targets, influences electronic properties of the conjugated system. |

Stereochemical Effects on Activity Profiles

Stereochemistry can have a profound impact on the biological activity of a molecule. For this compound, the key stereochemical consideration is the geometry around the C2-C3 double bond, which can exist as either the (E) or (Z) isomer.

A prominent example that highlights the importance of this stereochemistry is the drug Teriflunomide , which is chemically named (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide . nih.govnih.gov The "(Z)" designation indicates that the higher priority groups on each carbon of the double bond (the hydroxyl group on C3 and the cyano-carboxamide group on C2) are on the same side. The fact that the active pharmaceutical ingredient is a specific stereoisomer underscores the critical role of the double bond geometry for its biological function. nih.govnih.gov It is highly probable that the (Z)-isomer of this compound would also exhibit a distinct and potentially more potent activity profile compared to its (E)-isomer.

Computational Approaches to SAR Prediction

Computational methods are powerful tools for predicting the structure-activity relationships of molecules and for guiding the design of new analogs. These approaches can be applied to this compound and its derivatives to rationalize experimental findings and to predict the activity of yet-to-be-synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For the this compound scaffold, a QSAR model could be developed by synthesizing a library of analogs with diverse substituents and measuring their biological activity. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be correlated with the observed activity. A QSAR study has been conducted on the antiproliferative activity of related heterocyclic compounds based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) amides, demonstrating the applicability of these methods to similar structures.

Molecular Docking: If the biological target of this compound is known, molecular docking can be used to predict how the compound and its analogs bind to the active site. Docking simulations can provide insights into the binding orientation, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity. This information can be used to explain the observed SAR and to design new analogs with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound-target complex over time. This can provide a more realistic picture of the binding process and can help to assess the stability of the predicted binding mode from molecular docking.

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the process of lead optimization and the discovery of new, more potent and selective analogs of this compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-cyano-3-hydroxy-N-methylbut-2-enamide and its derivatives should prioritize efficiency, safety, and environmental sustainability. Current synthetic strategies for related enamides often rely on multi-step processes that may involve harsh reagents or expensive metal catalysts. researchgate.netacs.org Future research could focus on developing innovative, one-pot, or tandem reactions that improve atom economy and reduce waste. researchgate.net

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents (e.g., water, supercritical fluids), bio-based starting materials, and catalytic systems that minimize environmental impact.

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, improve safety, and facilitate scalable production. This methodology allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity.

Photoredox and Electrocatalysis: Exploring light- or electricity-driven reactions to access novel reactivity pathways under mild conditions, potentially avoiding the need for traditional oxidants or reductants. researchgate.netnih.gov These methods offer alternative energy sources to drive chemical transformations.

Exploration of Untapped Chemical Reactivity Pathways

The unique arrangement of functional groups in this compound—an electron-deficient alkene flanked by a cyano and a carbonyl group—suggests a wide range of potential chemical transformations that remain to be explored. nih.gov Future studies should aim to systematically investigate its reactivity.

Prospective research directions include:

Cycloaddition Reactions: Investigating the participation of the electron-deficient double bond in [4+2], [3+2], and other cycloaddition reactions to construct complex heterocyclic scaffolds. acs.org Such scaffolds are often privileged structures in medicinal chemistry.

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key building block, allowing for the rapid assembly of molecular diversity from simple precursors. nih.gov

Nucleophilic Addition Studies: Probing the reactivity of the alkene with various nucleophiles to understand the regioselectivity and stereoselectivity of addition reactions, leading to a diverse library of functionalized derivatives. rsc.org

Advanced Mechanistic Studies of Biological Interactions

Given the structural similarity to Teriflunomide, the active metabolite of Leflunomide, a primary area of future investigation would be to determine if this compound interacts with similar biological targets. wikipedia.org Teriflunomide is known to inhibit the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. nih.govpatsnap.com

Future mechanistic studies should include:

Enzyme Inhibition Assays: Systematically screening the compound against a panel of enzymes, with a primary focus on human DHODH, to determine its inhibitory activity and selectivity. researchgate.netresearchgate.net

Structural Biology: Co-crystallizing the compound with its target protein(s) to elucidate the precise binding mode and key molecular interactions at the atomic level. This information is crucial for understanding the mechanism of action. nih.govnih.gov

Computational Modeling: Employing molecular docking and molecular dynamics simulations to model the interaction between the compound and its potential protein targets. frontiersin.org These in silico methods can predict binding affinities and guide the design of more potent analogs. fums.ac.ir

Discovery of New Biological Targets and Pathways

Beyond known targets of similar molecules, it is crucial to explore novel biological targets and pathways modulated by this compound. Unbiased screening approaches can reveal unexpected mechanisms of action and open new therapeutic avenues.

Key strategies for new target discovery include:

Phenotypic Screening: Utilizing high-content imaging and cell-based assays (like the Cell Painting Assay) to observe the morphological and functional effects of the compound on various cell types without a preconceived target. researchgate.netciteab.com

Chemical Proteomics: Employing techniques such as affinity purification-mass spectrometry and activity-based protein profiling (ABPP) to identify the direct protein binding partners of the compound within a complex cellular lysate. frontiersin.orgresearchgate.netpatsnap.com

Metabolomics and Transcriptomics: Analyzing global changes in metabolite and gene expression levels in cells treated with the compound to identify perturbed metabolic and signaling pathways. nih.gov

Application in Chemical Biology Tools and Probes

The scaffold of this compound could serve as a valuable starting point for the development of chemical probes to study biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to investigate its function in cells and organisms. rsc.orgresearchgate.net

Future research in this area should focus on:

Probe Design and Synthesis: Modifying the core structure by introducing reporter tags (e.g., fluorophores, biotin) or photoreactive groups via chemical linkers. rsc.orgsigmaaldrich.com This would allow for visualization of the target protein or its covalent capture for identification.

Target Engagement Studies: Using the developed probes in cellular thermal shift assays (CETSA) or fluorescence-based techniques to confirm and quantify target engagement in living cells. nih.gov

Imaging Applications: Developing fluorescently tagged derivatives that can be used in advanced microscopy techniques to visualize the subcellular localization and dynamics of a specific target protein. rsc.org

Integration with Artificial Intelligence for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of vast chemical and biological datasets. bpasjournals.comresearchgate.net Integrating AI into the research pipeline for this compound could significantly accelerate the discovery and optimization of new bioactive molecules.

Future directions include:

Predictive Modeling: Training ML models on data from existing cyano-enamide derivatives to predict properties such as biological activity, solubility, and toxicity for novel, computationally designed analogs. nih.govmalvernpanalytical.comnih.gov

De Novo Drug Design: Utilizing generative AI models to design new molecules based on the this compound scaffold, optimized for high affinity to a specific biological target and desirable drug-like properties. nih.gov

Virtual Screening: Employing AI-powered docking and scoring functions to virtually screen large chemical libraries for compounds that are predicted to bind to the same target, potentially identifying structurally diverse hits. nih.gov The use of AI can enhance the speed and accuracy of this process. news-medical.net

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(=C(C#N)C(=O)NC)O |

| InChI Key | AQALIMMGDOXQNI-UHFFFAOYSA-N |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Leflunomide |

Q & A

Q. What are the standard synthetic routes for 2-cyano-3-hydroxy-N-methylbut-2-enamide?

The synthesis of this compound can be adapted from methods used for structurally related compounds. For example, condensation reactions involving cyanoacetic acid derivatives (e.g., N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide synthesis ) provide a template. Key steps include:

- Substitution reactions under alkaline conditions for intermediate formation.

- Reduction using iron powder in acidic media to generate amine intermediates.

- Condensation with cyanoacetic acid derivatives using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).